molecular formula C23H26N4O3S B2561286 4-methoxy-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)benzenesulfonamide CAS No. 1172057-23-6

4-methoxy-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)benzenesulfonamide

Cat. No. B2561286
CAS RN: 1172057-23-6
M. Wt: 438.55
InChI Key: QAIUKMGMSCRGKN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of piperazine and pyridine derivatives . The product is typically purified by crystallization from ethanol and characterized by NMR, IR, and HRMS spectra .


Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed using techniques such as NMR, IR, and HRMS . Diffraction patterns can also be collected using a goniometer equipped with a CCD detector .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the inhibition of certain biological activities. For example, some compounds have been found to inhibit the catalytical activity of PARP1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often analyzed using techniques such as NMR, IR, and HRMS . The molecular weight of a similar compound has been reported to be 483.6g/mol .

Safety and Hazards

The safety and hazards of similar compounds are often evaluated in vitro. For example, some compounds have been found to be non-toxic to human cells .

Future Directions

The future directions for the research of similar compounds often involve the development of novel drugs. For example, some compounds have shown promising anti-fibrotic activities and might be developed into novel anti-fibrotic drugs .

properties

IUPAC Name

4-methoxy-N-[4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3S/c1-30-21-9-11-22(12-10-21)31(28,29)25-20-7-5-19(6-8-20)18-26-14-16-27(17-15-26)23-4-2-3-13-24-23/h2-13,25H,14-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAIUKMGMSCRGKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CN3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)benzenesulfonamide

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